molecular formula C10H14N+ B085683 2-Phenylpyrrolidine CAS No. 1006-64-0

2-Phenylpyrrolidine

Cat. No.: B085683
CAS No.: 1006-64-0
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine is an organic compound with the molecular formula C10H13N. It is a derivative of pyrrolidine, where a phenyl group is attached to the second carbon of the pyrrolidine ring. This compound is known for its chiral properties and can exist in both levorotatory and dextrorotatory forms .

Biochemical Analysis

Biochemical Properties

2-Phenylpyrrolidine plays a significant role in biochemical reactions by interacting with the tropomyosin receptor, a protein found on the surface of muscle cells. This interaction prevents calcium ions from binding to tropomyosin, thereby inhibiting muscle contraction . Additionally, this compound has been shown to interact with the enzyme acetaldehyde dehydrogenase 2 (ALDH2), preventing aldehyde toxicity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have neuroprotective effects in models of ischemic brain injury, suggesting its potential in improving cognitive functions . Furthermore, this compound has been shown to inhibit the mitochondrial permeability transition pore (mPTP) in cardiomyocytes, thereby reducing cell death during myocardial ischemia reperfusion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It interacts with the tropomyosin receptor to inhibit muscle contraction and with ALDH2 to prevent aldehyde toxicity . Additionally, it inhibits the mPTP by targeting cyclophilin D (CypD), a key modulator of mPTP opening .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under room temperature and dark conditions . Long-term studies have shown that it maintains its neuroprotective and cardioprotective effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat models of ischemic brain injury, higher doses of this compound have been associated with improved cognitive functions . At high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as ALDH2. It affects metabolic flux by preventing aldehyde toxicity, which is crucial for maintaining cellular homeostasis

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to cross the blood-brain barrier has been demonstrated in animal models, indicating its potential for central nervous system applications . The compound’s localization and accumulation in specific tissues are influenced by these interactions.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and mitochondria. It targets the tropomyosin receptor on muscle cells and interacts with mitochondrial proteins such as CypD . These interactions are crucial for its inhibitory effects on muscle contraction and mPTP opening.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenylpyrrole.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Phenylpyrrole.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the phenyl group.

    2-Phenyl-1-pyrroline: A precursor in the synthesis of 2-Phenylpyrrolidine.

    2-Phenylpyrrole: An oxidation product of this compound.

Uniqueness: this compound is unique due to its chiral properties and its ability to interact with specific molecular targets, making it valuable in medicinal chemistry and therapeutic applications .

Properties

IUPAC Name

2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903061
Record name NoName_3649
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-64-0
Record name 1006-64-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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